Mirin - 299953-00-7

Mirin

Catalog Number: EVT-368791
CAS Number: 299953-00-7
Molecular Formula: C10H8N2O2S
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Mirin is a traditional Japanese sweet rice wine used as a flavoring and glazing agent in various dishes. There are two main types: "hon-mirin" (true mirin) and "mirin-fuchomiryo" (mirin-like seasoning) [, , , , , ]. Hon-mirin is produced through a traditional fermentation process involving glutinous rice, rice koji, and shochu (alcohol) [, ]. It contains ethanol, glucose, and various amino acids, contributing to its distinct flavor profile [, , , ]. Mirin-fuchomiryo, on the other hand, is mainly made of starch syrup and may contain additional flavorings [].

Carboplatin

  • Relevance: Studies have shown that Mirin can enhance the sensitivity of ovarian cancer cells to Carboplatin treatment in vitro. [] This suggests a potential synergistic effect between Mirin and Carboplatin in treating Carboplatin-resistant ovarian cancer.

SN-38

  • Relevance: Mirin sensitizes DT40 cells (a chicken cell line used in research) with or without MRE11 to SN-38, indicating its ability to enhance the cytotoxic effects of SN-38. [] This sensitization is likely due to Mirin's inhibition of MRE11 nuclease activity.

Olaparib

  • Relevance: While not structurally related to Mirin, Olaparib targets a similar pathway in DNA damage repair. Both compounds exploit the concept of synthetic lethality, where inhibiting two different but interconnected pathways leads to cell death. Mirin targets MRE11, while Olaparib targets PARP. []

Ku60019

  • Relevance: In Zebrafish embryonic development studies, Ku60019 was used alongside Mirin to investigate the role of DNA damage repair proteins during embryogenesis. [] Although both compounds target different proteins within the DNA damage response pathway, their combined use helps elucidate the complex interplay of these proteins during development.

Ku55933

  • Relevance: Ku55933 was also utilized in Zebrafish embryonic development studies alongside Mirin to investigate the function of DNA damage proteins. [] This parallel use of both ATM kinase inhibitors strengthens the understanding of ATM's role in development and its potential interplay with MRE11, the target of Mirin.

Hydroxyurea

  • Relevance: Hydroxyurea is used to induce stalled replication forks in cells to study the roles of BRCA2, PARP1, and MRE11 in DNA repair processes. [] Mirin's impact on these processes is often investigated in the context of Hydroxyurea-induced DNA damage.
Classification

Mirin is classified as an alcoholic beverage under Japan's Liquor Tax Law. It can be categorized into several types based on production methods:

  • Hon Mirin: Traditional mirin made from glutinous rice, koji, and shochu, aged for over a year.
  • Mirin-like seasoning: Often contains glucose and other additives, lacking the traditional fermentation process.
  • Fermented seasoning mirin: Contains added salt and is often fortified with glucose to reduce tax liabilities .
Synthesis Analysis

The synthesis of mirin involves a fermentation process where steamed glutinous rice is combined with koji and shochu. The production can be divided into two primary methods:

Traditional Method

  1. Preparation of Ingredients: High-quality glutinous rice is steamed.
  2. Koji Cultivation: Koji mold is cultivated on the steamed rice.
  3. Fermentation: The koji rice is mixed with shochu and allowed to ferment for six months to a year.
  4. Aging: The mixture undergoes aging to develop its flavors and sweetness.
  5. Pressing and Filtration: The fermented product is pressed to extract liquid, filtered, and pasteurized .

Industrial Method

  1. Rapid Fermentation: Utilizes high-temperature liquefaction techniques to speed up the process.
  2. Shorter Aging Period: Typically lasts 40 to 60 days.
  3. Use of Lower Quality Ingredients: Often substitutes traditional shochu with cheaper alternatives .
Molecular Structure Analysis

The molecular structure of mirin involves various components that contribute to its flavor profile:

  • Sugars: Glucose, oligosaccharides (e.g., isomaltose), and disaccharides are predominant.
  • Amino Acids: Including glutamic acid and leucine, which provide umami flavor.
  • Organic Acids: Such as lactic acid and citric acid contribute to the taste complexity.
  • Aromatic Compounds: Ethyl ferulic acid and ethyl phenylacetate are responsible for mirin's distinct aroma .
Chemical Reactions Analysis

Mirin undergoes several chemical reactions during its production, primarily due to the enzymatic activity of koji:

  1. Saccharification: Starch from glutinous rice is broken down into sugars by enzymes produced by koji.
  2. Fermentation: Yeasts convert sugars into alcohol and carbon dioxide, contributing to the alcoholic content of mirin.
  3. Aging Reactions: During aging, various compounds interact, leading to the development of flavors and aromas through esterification and Maillard reactions .

These reactions are essential for creating the characteristic taste of mirin.

Mechanism of Action

The mechanism of action of mirin in culinary applications involves several aspects:

  1. Flavor Enhancement: Mirin's sugars interact with proteins in food, enhancing flavors through caramelization during cooking.
  2. Umami Boosting: The amino acids present in mirin amplify the umami taste when combined with other ingredients like soy sauce or miso.
  3. Masking Odors: The aromatic compounds help to mask undesirable smells from fish or meat during cooking .

These mechanisms make mirin a versatile ingredient in Japanese cooking.

Physical and Chemical Properties Analysis

Mirin exhibits distinct physical and chemical properties:

  • Appearance: Typically clear to slightly amber liquid.
  • Alcohol Content: Ranges from 13% to 14%.
  • Sugar Content: Contains various sugars contributing to its sweetness; primarily glucose and oligosaccharides.
  • pH Level: Generally around 4.5 to 5.0, indicating its slightly acidic nature.

These properties influence its use in cooking, particularly in terms of flavor profile and preservation .

Applications

Mirin has diverse applications in both culinary and scientific fields:

Culinary Uses

  1. Flavoring Agent: Used in sauces (e.g., teriyaki), marinades, and glazes.
  2. Sweetener: Provides a mild sweetness compared to refined sugars.
  3. Umami Enhancer: Complements other seasonings to deepen flavor profiles.

Scientific Applications

  1. Food Chemistry Studies: Investigated for its enzymatic properties during fermentation processes.
  2. Nutritional Research: Studied for its potential health benefits due to amino acids and low glycemic index .

Properties

CAS Number

299953-00-7

Product Name

Mirin

IUPAC Name

2-amino-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C10H8N2O2S

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C10H8N2O2S/c11-10-12-9(14)8(15-10)5-6-1-3-7(13)4-2-6/h1-5,13H,(H2,11,12,14)

InChI Key

YBHQCJILTOVLHD-YVMONPNESA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

Synonyms

2-amino-5-[(4-hydroxyphenyl)methylene]-4(5H)-thiazolone

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)O

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)O

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